2,2-Dimethyl-6-heptenoic acid

Overview

Description

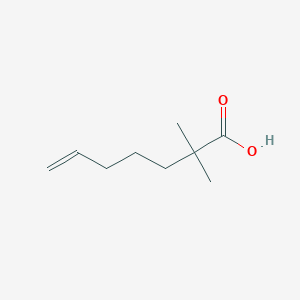

2,2-Dimethyl-6-heptenoic acid, also known as geranic acid, is a naturally occurring compound found in many plants. It has a linear formula of C9H16O2 . The CAS Number is 50592-83-1 .

Synthesis Analysis

The synthesis of this compound involves several steps. The process starts with 5-methyl-5-hexen-2-one, trimethyl borate, tetrahydrofuran (THF), and freshly activated 20-mesh zinc granules. Methyl bromoacetate is added to the mixture, which is then stirred for 3 hours. The reaction is quenched by the sequential addition of glycerol and saturated aqueous ammonium chloride .Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular weight of 156.22 g/mol . The molecule has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 245.3±9.0 °C at 760 mmHg, and a flash point of 142.6±13.9 °C . It has a molar refractivity of 44.8±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 167.0±3.0 cm3 .Scientific Research Applications

1. Organic Synthesis and Chemical Reactions

2,2-Dimethyl-6-heptenoic acid and its derivatives are used in various chemical syntheses and reactions. For instance, in the preparation of bicyclo[3.2.0]hept-3-en-6-ones, intermediates such as 3,6-dimethyl-3-hydroxy-6-heptenoic acid are utilized (Rosini et al., 2003). Additionally, this compound derivatives have been explored in the synthesis of copper(I) complexes for use in dye-sensitized solar cells (Constable et al., 2009).

2. Biochemistry and Bioluminescence

In biochemical research, derivatives of this compound have been studied for their unique properties. For example, the photoinduced dynamics of oxyluciferin analogues, which include a compound related to this compound, reveal insights into enol "super"photoacidity and keto-enol isomerization, crucial for understanding the color-tuning mechanism of firefly bioluminescence (Solntsev et al., 2012).

3. Environmental and Ecological Studies

In ecological research, the semiochemicals of Scarabaeinae, including this compound derivatives, have been identified and synthesized to understand the chemical ecology of dung beetles (Burger et al., 2002).

4. Pharmacological and Toxicological Research

In pharmacology, compounds like (Z)-2,2-dimethyl-8-(3-methyl-2-butenyl)-benzopyran-6-propenoic acid, related to this compound, have been isolated from Brazilian propolis and investigated for their cytotoxicity against human lung carcinoma cells (Hirota et al., 2000).

Safety and Hazards

properties

IUPAC Name |

2,2-dimethylhept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-5-6-7-9(2,3)8(10)11/h4H,1,5-7H2,2-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJUYBYWDDTLMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70576762 | |

| Record name | 2,2-Dimethylhept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50592-83-1 | |

| Record name | 2,2-Dimethylhept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Succinimidyl 4-[3,5-Dimethyl-4-(4-nitrobenzyloxy)phenyl]-4-oxobutyrate](/img/structure/B1356680.png)

![Thieno[3,2-c]pyridin-4-amine](/img/structure/B1356683.png)

![3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1356684.png)